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Compound of Interest

Compound Name: UNC8969

Cat. No.: B12367983

This technical guide provides a comprehensive overview of the synthesis and purification of
UNC8969, a potent macrocyclic dual inhibitor of MER receptor tyrosine kinase (MERTK) and
AXL receptor tyrosine kinase (AXL). This document is intended for researchers, scientists, and
drug development professionals engaged in the study and application of kinase inhibitors.

UNC8969 has emerged as a significant tool compound for investigating the roles of MERTK

and AXL in various pathologies, particularly in oncology. Dual inhibition of these kinases has

been shown to elicit anti-tumor effects by directly targeting tumor cells and by modulating the
innate immune response.[1] This guide details the chemical synthesis, purification protocols,
and relevant biological data to facilitate its use in research and development.

MERTK and AXL Signaling Pathway

MERTK and AXL are members of the TAM (TYROS3, AXL, MERTK) family of receptor tyrosine
kinases. Their signaling is implicated in various cellular processes, including cell survival,
proliferation, and immune regulation. In many cancers, aberrant expression of MERTK and AXL
contributes to tumorigenesis and chemoresistance. The diagram below illustrates a simplified
signaling pathway for MERTK and AXL, which upon ligand binding, leads to dimerization,
autophosphorylation, and activation of downstream pro-survival pathways such as PISK/AKT
and MAPK/ERK.
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MERTK/AXL Signaling Pathway Inhibition by UNC8969.

Synthesis of UNC8969

The synthesis of UNC8969 is a multi-step process that involves the formation of a macrocyclic
core structure.[1] The general synthetic workflow is depicted below, followed by a detailed
experimental protocol.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b12367983?utm_src=pdf-body-img
https://www.benchchem.com/product/b12367983?utm_src=pdf-body
https://www.benchchem.com/product/b12367983?utm_src=pdf-body
https://www.benchchem.com/product/b12367983?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11627231/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

@I 2,4-dichIoropyrimidine-s-carboD

Intermediate 4
(SNAr Reaction)

Intermediate 5
(Boc Deprotection & Macrocyclization)

Carboxylic Acid
(Ester Hydrolysis)

UNCB8969 (Compound 43)
(Amide Coupling)

Click to download full resolution via product page

Synthetic Workflow for UNC8969.

The synthesis of UNC8969 follows "General procedure B" as described in the primary
literature.[1] This procedure involves a series of reactions starting from commercially available

materials.

Step 1: SNAr Reaction to form Intermediate 4 To a solution of methyl 2,4-dichloropyrimidine-5-
carboxylate in a suitable solvent such as DMF, is added aniline derivative 3 and a non-
nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at an
elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling, the product is isolated by extraction and purified by column chromatography to

yield intermediate 4.
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Step 2: Boc Deprotection and Macrocyclization to form Intermediate 5 Intermediate 4 is treated
with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the
Boc protecting group. Following deprotection, the resulting amine is subjected to intramolecular
SNAr displacement under basic conditions to facilitate macrocyclization. This step is typically
carried out in a dilute solution to favor the intramolecular reaction. The macrocyclic
intermediate 5 is then isolated and purified.

Step 3: Ester Hydrolysis The methyl ester of intermediate 5 is hydrolyzed using a base such as
sodium hydroxide (NaOH) in a mixture of solvents like THF and water. The reaction is
monitored until completion, and the resulting carboxylic acid is isolated after an acidic workup.

Step 4: Amide Coupling to yield UNC8969 (43) The carboxylic acid from the previous step is
coupled with the desired amine using a standard peptide coupling reagent such as HATU or
HBTU in the presence of a base like DIPEA in a solvent like DMF. The reaction progress is

monitored by LC-MS. Upon completion, the final product, UNC8969, is isolated and purified.

Purification of UNC8969

The purification of the final compound is crucial to ensure high purity for biological assays. The
primary method for purification is reverse-phase high-performance liquid chromatography (RP-
HPLC).
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Purification Workflow for UNC8969.

A general protocol for the purification of UNC8969 using preparative RP-HPLC is provided
below. The specific conditions may need to be optimized based on the scale of the synthesis
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and the available instrumentation.

e Column: A preparative C18 column (e.g., 19 x 150 mm, 5 um particle size).

o Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

o Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

e Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
e Flow Rate: 15-20 mL/min.

» Detection: UV detection at 254 nm and 280 nm.

» Procedure:

The crude UNC8969 is dissolved in a minimal amount of DMSO or methanol.

[e]

o The solution is filtered through a 0.45 pum syringe filter to remove any particulate matter.
o The filtered solution is injected onto the equilibrated RP-HPLC column.
o Fractions are collected based on the UV chromatogram peaks.

o The collected fractions are analyzed by analytical LC-MS to determine the purity and
confirm the identity of the product.

o Fractions with high purity (>95%) are pooled together.

o The pooled fractions are lyophilized to remove the solvents and obtain the final pure
UNCB8969 as a solid.

Quantitative Data

The biological activity and pharmacokinetic properties of UNC8969 have been thoroughly
characterized.[1]

Table 1: In Vitro Potency of UNC8969
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EC50 (nM, Cell-
EC50 (nM,
Target IC50 (nM) based
NanoBRET) .
Phosphorylation)
MERTK 1.1+0.8 20.7 146
AXL 53x27 103 83
TYRO3 >1000 4340 >1000
FLT3 >1000
Table 2: Kinase Selectivity of UNC8969
Kinase % Inhibition at 110 nM
MERTK 100
AXL 100
TYRO3 67
Data from a 32-kinase panel screen.
Table 3: In Vivo Pharmacokinetic Parameters of UNC8969 in Mice
Route of . I
o Dose Cmax AUClast Bioavailabil
Administrat T1/2 (h) .
) (mglkg) (ng/mL) (h*ng/mL) ity (%)
ion
Intravenous
] 5 7.3 1230 4650
(iv)
Intraperitonea
10 8.5 890 7560 81

| (ip)

This comprehensive guide provides the essential information for the synthesis and purification
of UNC8969, enabling researchers to produce and utilize this potent MERTK/AXL inhibitor in

their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b12367983?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11627231/
https://www.benchchem.com/product/b12367983#synthesis-and-purification-of-unc8969
https://www.benchchem.com/product/b12367983#synthesis-and-purification-of-unc8969
https://www.benchchem.com/product/b12367983#synthesis-and-purification-of-unc8969
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12367983?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

